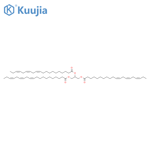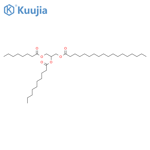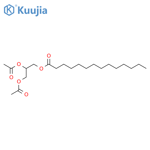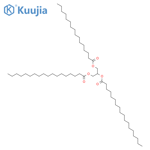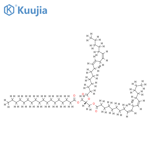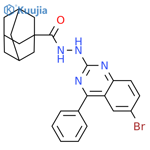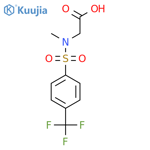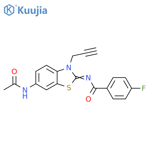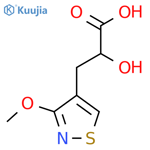Triacylglycerols
Triacylglycerols, commonly known as triglycerides, are the most common type of fat found in foods and within the bodies of animals and humans. They consist of a glycerol backbone esterified with three fatty acids. These molecules play a crucial role in energy storage and transport in biological systems.
Triglycerides serve as an essential component of lipids in cellular membranes, providing structural support and modulating membrane fluidity. As efficient energy storage molecules, they are the primary form in which excess energy is stored in adipose tissue. When energy is required, triglycerides can be broken down into fatty acids and glycerol through a process known as lipolysis.
In the food industry, triacylglycerols are widely used due to their stability and functionality. They are employed in the production of cooking oils, margarine, shortenings, and other fat-based products. The composition and properties of these triglycerides can be tailored for specific applications by controlling the types and ratios of fatty acids.
Understanding the structure and behavior of triacylglycerols is vital for researchers, chemists, and food scientists to develop innovative solutions in nutrition and biochemistry.

関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
